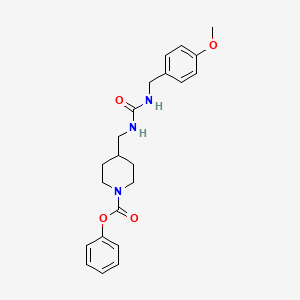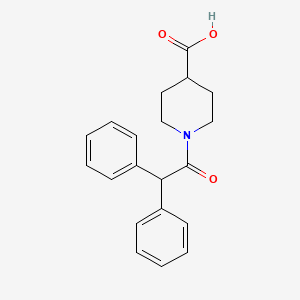
1-(Diphenylacetyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Inhibition of γ-Aminobutyric Acid Uptake
Research has demonstrated the potential of compounds related to "1-(Diphenylacetyl)piperidine-4-carboxylic acid" in the inhibition of γ-aminobutyric acid (GABA) uptake. For instance, derivatives have been identified as specific GABA-uptake inhibitors, showcasing enhanced potency and lipophilicity. These compounds exhibit significant anticonvulsant activity in animal models, highlighting their potential in the development of new therapeutic agents for neurological disorders (Ali et al., 1985).
Antisecretory and Anticonvulsant Activities
Derivatives of "this compound" have been explored for their gastric antisecretory properties. Specific modifications in the compound structure have led to the identification of analogues with significant antisecretory activity without the anticholinergic side effects common in such drugs, making them potential candidates for treating peptic ulcer disease (Scott et al., 1983).
Crystallographic Studies
Crystallographic studies of related compounds have provided insights into their structural conformations and potential for hydrogen bonding. For example, the analysis of "this compound" analogues has revealed their crystallization as zwitterions with intricate hydrogen bonding networks, contributing to our understanding of their chemical behavior and interaction capabilities (Delgado et al., 2001).
Catalytic Applications
On the synthetic chemistry front, derivatives have been utilized as catalysts in the efficient synthesis of complex organic molecules. For instance, the use of "this compound" derivatives as catalysts has facilitated the one-pot synthesis of dihydroquinazolin-4(1H)-ones and polyhydroquinolines, showcasing their utility in streamlining synthetic routes for the production of pharmacologically relevant compounds (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis and Characterization
The synthesis and characterization of "this compound" and its derivatives have been a focus of research, providing a foundation for further exploration of their biological activities and potential applications. Studies detailing the synthetic routes and molecular structures contribute to a deeper understanding of their chemical properties and potential therapeutic uses (Picard et al., 2000).
Safety and Hazards
The safety data sheet for a similar compound, piperidine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(Diphenylacetyl)piperidine-4-carboxylic acid”, is an important task of modern organic chemistry .
特性
IUPAC Name |
1-(2,2-diphenylacetyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(21-13-11-17(12-14-21)20(23)24)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBINQPNNMCKXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2730968.png)


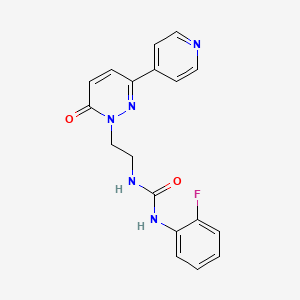

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2730976.png)
![3-Methyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2730977.png)
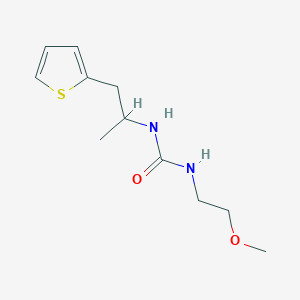
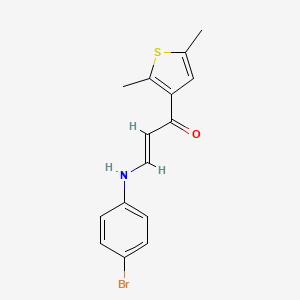
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone](/img/structure/B2730984.png)

![4,4-Dimethyl-3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolane](/img/structure/B2730986.png)
![2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2730988.png)
